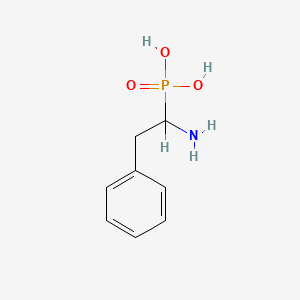
(1-Amino-2-Phenylethyl)phosphonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phosphonic acids, including derivatives such as (1-Amino-2-phenylethyl)phosphonic acid, involves multiple methodologies. These methods range from the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid. Notably, direct methods utilizing phosphorous acid (H3PO3) have been highlighted for efficiently creating a phosphonic acid functional group alongside the formation of the P–C bond. Among these methods, the dealkylation of dialkyl phosphonates under acidic conditions or through the McKenna procedure is particularly effective for preparing phosphonic acids (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure of (1-Amino-2-phenylethyl)phosphonic acid is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This configuration is analogous to the phosphate moiety, which is crucial for its bioactive properties and its ability to target bone, among other applications. Detailed molecular characterization techniques such as NMR spectroscopy and X-ray diffraction analyses are pivotal in understanding the stereochemistry and complexing properties of such phosphonate compounds (Failla, Finocchiaro, & Consiglio, 2000).
Chemical Reactions and Properties
(1-Amino-2-phenylethyl)phosphonic acid's chemical reactions and properties are diverse due to its phosphonic acid group. It is involved in various synthesis and degradation processes, displaying bioactive properties, and is used in bone targeting and supramolecular assemblies. The compound's phosphonic acid moiety exhibits coordination and supramolecular properties, making it a versatile agent in chemical reactions (Sevrain et al., 2017).
Physical Properties Analysis
The physical properties of (1-Amino-2-phenylethyl)phosphonic acid, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. While specific studies on this compound's physical properties are sparse, the general behavior of phosphonic acids suggests they have significant solubility in water and other polar solvents due to their hydroxy groups, impacting their application in biological systems (Sevrain et al., 2017).
Chemical Properties Analysis
The chemical properties of (1-Amino-2-phenylethyl)phosphonic acid, including its reactivity with various chemical agents and its stability under different conditions, are influenced by the phosphonic acid group. This group's presence allows for a wide range of chemical modifications, enabling the synthesis of derivatives with targeted properties for specific applications. The compound's reactivity and stability are key factors in its utility in supramolecular chemistry, material science, and bioactive compound development (Sevrain et al., 2017).
Wissenschaftliche Forschungsanwendungen
Enantioselektive Synthese von Asparaginsäure-Derivaten
“(1-Amino-2-Phenylethyl)phosphonsäure” wird in der strukturbasierten Entwicklung von Phenylalanin-Ammoniak-Lyasen (PALs) für die enantioselektive Synthese von Asparaginsäure-Derivaten verwendet . Dieser Prozess beinhaltet die Hydroaminierung von bisher unzugänglichen, aber synthetisch nützlichen Substraten, wie z. B. Amid- und Ester-haltigen Fumarsäure-Derivaten .
Inhibitor von Phenylalanin-Ammoniak-Lyase (PAL)
“this compound” dient als starker Inhibitor von PAL . Sie wird verwendet, um Einblicke in die katalytische Tasche von PAL zu gewinnen .
Resistenz-Expression in Sojabohnen
In der Pflanzenbiologie wird “this compound” verwendet, um die Resistenz-Expression in Sojabohnen gegen Phytophthora megasperma zu untersuchen . Es wurde festgestellt, dass sie die Akkumulation von Glyceollin beeinflusst, einer Gruppe von Prenylierten Pterocarpanen, die am Abwehrmechanismus der Pflanze beteiligt sind .
Bioaktive Eigenschaften
Phosphonsäuren, einschließlich “this compound”, sind für ihre bioaktiven Eigenschaften bekannt . Sie werden im Design von supramolekularen oder Hybridmaterialien verwendet, für die Funktionalisierung von Oberflächen, für analytische Zwecke und für die medizinische Bildgebung .
Knochen-Targeting
Phosphonsäuren werden für die Knochen-Targeting verwendet . Sie haben eine hohe Affinität zu Hydroxylapatit, der wichtigsten mineralischen Komponente von Knochen, was sie in medizinischen Anwendungen nützlich macht .
Organische Vorstufe von kristallinen Materialien
“this compound” kann als organische Vorstufe von kristallinen Mangan-, Nickel- oder Lanthanid-haltigen Hybridmaterialien verwendet werden .
Wirkmechanismus
Target of Action
The primary target of (1-Amino-2-phenylethyl)phosphonic acid, also known as R-APEP, is the enzyme Phenylalanine Ammonia-Lyase (PAL) . PAL plays a crucial role in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites that are involved in various physiological functions such as mechanical support, protection against stress, pigmentation, and signaling .
Mode of Action
R-APEP acts as an inhibitor of PAL . It competes with the natural substrate, phenylalanine, for the active site of the enzyme, thereby reducing the enzyme’s activity . A 50% inhibition of PAL activity in vitro was observed with 4.2 μM R-APEP .
Biochemical Pathways
The inhibition of PAL by R-APEP impacts the phenylpropanoid pathway . This pathway is responsible for the production of a wide range of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins . By inhibiting PAL, R-APEP reduces the conversion of phenylalanine to cinnamate, a key step in the phenylpropanoid pathway .
Pharmacokinetics
The molecular weight of r-apep is 20116 Da , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The inhibition of PAL by R-APEP has been shown to affect the accumulation of glyceollin , a type of phytoalexin, in soybean plants . Specifically, roots treated with R-APEP showed a reduction of about 47% in glyceollin content when measured 12 h after inoculation . This suggests that R-APEP can influence the plant’s defense mechanisms against pathogens.
Safety and Hazards
The compound should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Eigenschaften
IUPAC Name |
(1-amino-2-phenylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNOURLMNHAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273467 | |
| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6324-00-1 | |
| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-phenylethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC30080 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



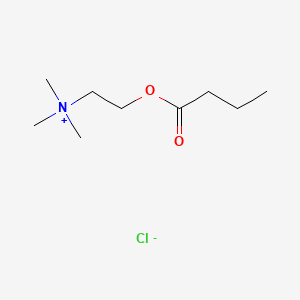
![3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1219864.png)
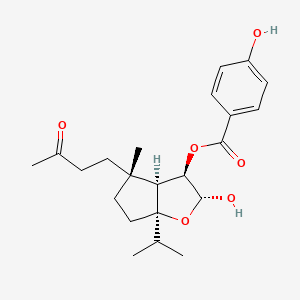
![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)
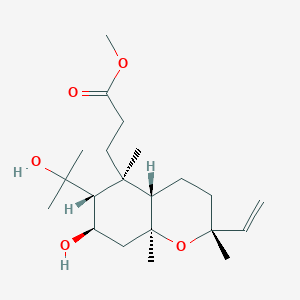
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)
![4-[4-[(5,6-Dimethyl-1-benzimidazolyl)sulfonyl]phenyl]sulfonylmorpholine](/img/structure/B1219873.png)
![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-[(2-fluorophenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B1219874.png)
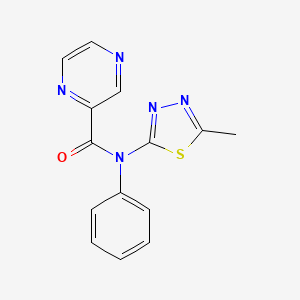
![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)
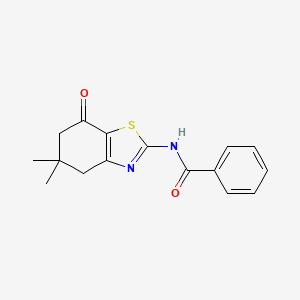
![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)
![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)
